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Get Quote

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid

receptor-like 1 (ORL1) receptor, is the fourth member of the opioid receptor family.[1][2][3]

Despite its structural similarity to classical opioid receptors (mu, delta, and kappa), the NOP

receptor possesses a distinct pharmacology.[4][5] Its endogenous ligand is the 17-amino acid

neuropeptide, N/OFQ. The N/OFQ-NOP system is widely distributed throughout the central and

peripheral nervous systems and is implicated in a variety of physiological processes, including

pain modulation, anxiety, depression, and reward.

Activation of the NOP receptor by agonists has shown promise for developing novel

therapeutics, particularly non-addictive analgesics that may lack the severe side effects

associated with traditional opioids, such as respiratory depression and abuse liability.

Orphanin FQ(1-11) is a peptide fragment of the endogenous N/OFQ, and understanding its

performance relative to other NOP agonists is crucial for its application in research and drug

development. This guide provides an objective comparison of Orphanin FQ(1-11) with other

key NOP receptor agonists, supported by experimental data, detailed protocols, and pathway

visualizations.
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NOP receptor agonists can be broadly categorized into peptides and non-peptide small

molecules, which can be further classified by their efficacy (full or partial agonists) and their

selectivity for the NOP receptor.

Orphanin FQ(1-11): A Profile

Orphanin FQ(1-11) is a peptide fragment comprising the first 11 amino acids of the full-length

N/OFQ peptide. It is recognized as a potent agonist at the NOP receptor. A key characteristic of

Orphanin FQ(1-11) is its high selectivity for the NOP receptor, displaying negligible affinity for

the classical μ, δ, and κ opioid receptors. In preclinical studies, it has demonstrated analgesic

properties.

Other NOP Receptor Agonists for Comparison:

Nociceptin/Orphanin FQ (N/OFQ): The endogenous 17-amino acid peptide, serving as the

benchmark full agonist for in vitro and in vivo studies.

Peptide Analogs (e.g., UFP-112): Synthetic peptide agonists often designed for increased

potency and duration of action compared to the native peptide. UFP-112 is a potent, full NOP

agonist.

Non-Peptide Full Agonists (e.g., Ro 64-6198, SCH221510, MCOPPB): Small molecule

agonists that can have better pharmacokinetic properties than peptides. Ro 64-6198 and

SCH221510 are well-characterized full agonists. MCOPPB is noted for being a potent, G-

protein biased agonist.

Non-Peptide Partial Agonists (e.g., Buprenorphine, AT-121): These ligands activate the NOP

receptor but produce a submaximal response compared to full agonists. Buprenorphine is a

known partial agonist at the NOP receptor. AT-121 is a bifunctional partial agonist at both

NOP and mu-opioid receptors (MOP).

Bifunctional Agonists (e.g., Cebranopadol): These compounds are designed to act on

multiple receptors, often NOP and MOP, to achieve a synergistic analgesic effect with a

potentially improved side-effect profile.
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The following tables summarize the quantitative data for Orphanin FQ(1-11) and a selection of

other NOP receptor agonists. Note that in vitro data from different laboratories can vary due to

different assay conditions and should be compared with caution.

Table 1: Comparative Binding Affinity at NOP and Other Opioid Receptors

Compound
NOP Receptor
(K_i, nM)

μ-Opioid
(MOP) (K_i,
nM)

κ-Opioid (KOP)
(K_i, nM)

Selectivity
Profile

Orphanin FQ(1-

11)
55 >1000 >1000

Highly NOP

Selective

N/OFQ

(endogenous)
~0.1-1 >1000 >1000

Highly NOP

Selective

Ro 64-6198 ~0.2-0.5 >1000 >1000
Highly NOP

Selective

AT-127 1.1 1.1 37
NOP/MOP

Equiaffinity

AT-039 2.5 5.3 82
NOP/MOP

Affinity

Cebranopadol 0.9 0.6 2.6
NOP/MOP/KOP

Affinity

Table 2: Comparative Functional Activity at the NOP Receptor
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Compound Assay Type
Potency
(EC_50, nM)

Efficacy
(E_max, % of
N/OFQ)

Classification

Orphanin FQ(1-

11)
GIRK Current 8980 ~100% Full Agonist

N/OFQ

(endogenous)
GTPγS 7.9 100%

Full Agonist

(Reference)

Ro 64-6198 GTPγS 18 102% Full Agonist

SCH221510 cAMP ~1.5 100% Full Agonist

MCOPPB GTPγS 0.7 100%
Full Agonist (G-

protein biased)

Buprenorphine GIRK Current ~10 Partial Partial Agonist

AT-090 GTPγS 26 21% Partial Agonist

Cebranopadol
Calcium

Mobilization
1.0 98% Full Agonist

Signaling Pathways and Biased Agonism
Upon agonist binding, the NOP receptor, a G protein-coupled receptor (GPCR), primarily

couples to inhibitory G proteins of the Gαi/o family. This activation leads to the inhibition of

adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The Gβγ subunits

released upon activation can also directly modulate ion channels, leading to the activation of G

protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-

gated calcium channels, which collectively hyperpolarize neurons and reduce neurotransmitter

release.

Beyond this canonical G-protein pathway, NOP receptor activation can also lead to the

recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization,

internalization, and can initiate distinct, G protein-independent signaling cascades, such as

activating mitogen-activated protein kinase (MAPK) pathways.
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The concept of "biased agonism" or "functional selectivity" describes how some ligands can

preferentially activate one pathway over another (e.g., G protein signaling over β-arrestin

recruitment). Developing G protein-biased NOP agonists is a key strategy in modern drug

discovery, with the hypothesis that this bias could separate therapeutic effects (like analgesia)

from adverse effects.
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Click to download full resolution via product page

Caption: NOP receptor signaling cascades.

Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of

experimental data.

1. Radioligand Receptor Binding Assay

This assay measures the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (K_i) of test compounds.

Methodology:

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293)

stably expressing the human NOP receptor or from brain tissue. Cells are homogenized in

a buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes, which are then

resuspended.

Incubation: A constant concentration of a radiolabeled NOP ligand (e.g., [³H]N/OFQ) is

incubated with the membrane preparation in the presence of varying concentrations of the

unlabeled test compound (e.g., Orphanin FQ(1-11)).

Separation: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C). Bound and

free radioligand are then separated by rapid vacuum filtration through glass fiber filters.

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The K_i is then calculated using the

Cheng-Prusoff equation.

2. [³⁵S]GTPγS Functional Assay
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This assay measures G protein activation following receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy (E_max) of agonists in stimulating G

protein coupling.

Methodology:

Reaction Mixture: Receptor-containing membranes are incubated in a buffer containing

GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the

test agonist.

Agonist Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on

the Gα subunit.

Incubation: The mixture is incubated for a set time (e.g., 60 minutes at 25°C) to allow for G

protein activation.

Separation and Detection: The reaction is terminated by rapid filtration, and the amount of

[³⁵S]GTPγS bound to the G proteins (and thus retained on the filter) is quantified by

scintillation counting.

Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration. EC₅₀

and E_max values are determined from the resulting concentration-response curve.

E_max is often expressed as a percentage of the stimulation produced by the endogenous

full agonist, N/OFQ.
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Caption: General workflow for NOP agonist evaluation.

Comparative Summary and Conclusion
The data highlight the distinct profiles of various NOP receptor agonists.

Orphanin FQ(1-11) stands out as a potent and highly selective peptide agonist for the NOP

receptor, making it a valuable research tool for probing the NOP system without confounding

effects from classical opioid receptors. However, as a peptide fragment, its in vivo utility may

be limited by poor pharmacokinetic properties and a shorter duration of action compared to

modified peptides or small molecules. Its potency in functional assays appears lower than

the full-length N/OFQ.

Non-peptide agonists like Ro 64-6198 offer the advantage of better bioavailability and central

nervous system penetration, making them more suitable for in vivo studies and as potential

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b171971/docs?utm_src=pdf-body-img#introduction-to-the-nociceptin-orphanin-fq-n-ofq-system
https://www.benchchem.com/product/b171971/docs?utm_src=pdf-body#introduction-to-the-nociceptin-orphanin-fq-n-ofq-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171971?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


drug leads.

Partial agonists represent a compelling therapeutic strategy. By producing a submaximal

response, they may offer a ceiling effect on both therapeutic action and side effects,

potentially leading to a wider therapeutic window.

Bifunctional agonists such as Cebranopadol and AT-121 aim to combine the analgesic

properties of MOP receptor activation with the unique modulatory and safety profile of NOP

receptor activation. This approach may yield potent analgesia with reduced opioid-related

adverse effects.

In conclusion, the choice of a NOP receptor agonist depends heavily on the research or

therapeutic goal. Orphanin FQ(1-11) is an excellent tool for in vitro studies requiring high NOP

selectivity. For developing therapeutics, non-peptide full, partial, and bifunctional agonists each

offer unique advantages that address the limitations of native peptides, paving the way for safer

and more effective treatments targeting the N/OFQ-NOP system.
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Caption: Classification of NOP receptor agonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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